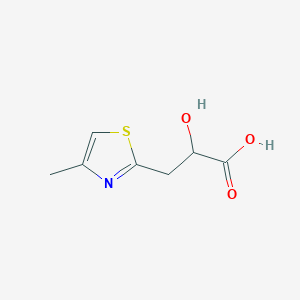

2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3S/c1-4-3-12-6(8-4)2-5(9)7(10)11/h3,5,9H,2H2,1H3,(H,10,11) |

InChI Key |

WLZBWUFGDGJZQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Construction

The 1,3-thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas. This method provides a high-yielding, versatile route to various substituted thiazoles, including 4-methyl derivatives.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced typically via nucleophilic substitution or condensation reactions involving β-alanine derivatives or chloroacetic acid derivatives.

Hydroxylation at the 2-Position

The 2-hydroxy substituent on the propanoic acid chain is introduced either by starting from β-hydroxy amino acid precursors or by selective oxidation/hydroxylation of the corresponding β-amino acid derivatives.

- Reduction of oxime precursors or catalytic hydrogenation under controlled conditions can yield the hydroxy group at the 2-position.

Detailed Preparation Methods

Synthesis via Thioureido Acid and Monochloroacetic Acid

A representative method starts with the preparation of a thioureido acid intermediate, which is then reacted with monochloroacetic acid under alkaline conditions to form a thiazolone intermediate. This intermediate undergoes acidification to precipitate the product.

Condensation of Dihydrothiazolone with Aldehydes

Another approach involves condensation of dihydrothiazolone intermediates with aromatic or heterocyclic aldehydes in aqueous sodium carbonate solution, often catalyzed by amino acids like glycine.

Multistep Synthesis from 3-(Heteroaryl)alanine Derivatives

Starting from 3-(heteroaryl)alanine precursors, the compound can be synthesized via:

- N-formylation using formic acid and acetic anhydride

- Reduction of oxime intermediates with zinc and iron dust in formic acid

- Subsequent cyclization to form the thiazole ring

This method is useful for preparing amino acid derivatives bearing heterocyclic substituents, including thiazole rings.

Representative Reaction Scheme

A simplified synthetic route is as follows:

Preparation of thioureido acid intermediate

Starting from β-alanine derivatives, react with suitable isothiocyanates to form thioureido acid.Cyclization with monochloroacetic acid

Under alkaline aqueous conditions, react thioureido acid with monochloroacetic acid to form the thiazolone ring.Hydroxylation / Functionalization

Introduce the 2-hydroxy group on the propanoic acid side chain via reduction or selective oxidation.Purification

Isolate the product by acidification and recrystallization.

Analytical Data Supporting the Preparation

- NMR Spectroscopy : Characteristic singlets for CH2 groups (~3.9 ppm in 1H NMR) and carbonyl carbons (~183-187 ppm in 13C NMR) confirm thiazolone ring formation.

- IR Spectroscopy : Bands corresponding to carboxylate groups (~1580-1600 cm⁻¹) and hydroxyl groups confirm functional groups.

- Yield and Purity : Yields range from 42% to 85% depending on conditions; purity is ensured by acid-base extraction and recrystallization.

Summary Table of Key Preparation Methods

Research Discoveries and Improvements

- Recent studies emphasize the importance of mild reaction conditions to avoid side products and improve yield and purity.

- The use of bifunctional catalysts like glycine in aqueous media enhances condensation efficiency.

- Microwave-assisted synthesis has been explored for related thiazole derivatives to reduce reaction times and improve selectivity, though specific application to this compound requires further study.

- Structural confirmation by advanced NMR and IR techniques ensures the correct formation of the thiazole ring and functional groups.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to form thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Formation of 2-oxo-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid.

Reduction: Formation of 2-hydroxy-3-(4-methyl-1,3-thiazolidin-2-yl)propanoic acid.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

- 2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride Structural Difference: Replaces the hydroxyl group with an amino group. Impact: The amino group enhances solubility in acidic conditions (due to protonation) and alters hydrogen-bonding interactions. The dihydrochloride salt form improves stability for storage . Applications: Primarily used in biochemical assays as a zwitterionic building block.

- 3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (21a) Structural Difference: Incorporates a p-tolylamino group at the thiazole C2 position. Biological Activity: Demonstrated antimicrobial properties in preliminary assays .

Modifications to the Propanoic Acid Chain

- 3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (24) Structural Difference: Substituted with a cinnamoyl group at the thiazole C5 position. Impact: The extended π-system of the cinnamoyl group improves binding affinity to hydrophobic enzyme pockets. Applications: Investigated for protease inhibition (e.g., SARS-CoV-2 PLpro and Mpro) due to enhanced aromatic interactions .

- 3-[7-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-2-yl]propanoic acid Structural Difference: Fused chromen-4-one system linked to the thiazole. Impact: Increased molecular weight (MW ~400 Da) reduces solubility but enhances target specificity for oxidative enzymes. Applications: Coupled with arginine to form prodrugs with improved bioavailability .

Positional Isomerism and Heterocycle Replacement

- 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid Structural Difference: Thiazole methyl group at C4 instead of C2.

- (2S)-2-Amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propanoic acid Structural Difference: Replaces thiazole with a thiadiazole ring. Impact: The thiadiazole’s higher electronegativity enhances hydrogen-bonding capacity, making it a stronger inhibitor of metalloenzymes .

Physicochemical Properties

Biological Activity

2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 1510044-84-4) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and potential therapeutic effects, supported by data from various studies and case analyses.

- Molecular Formula : C7H9NO3S

- Molecular Weight : 187.22 g/mol

- Structure : The compound features a hydroxyl group and a thiazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid exhibits significant antimicrobial properties. A study evaluating various thiazole derivatives found that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Thiazole A | 0.0039 | S. aureus |

| Thiazole B | 0.025 | E. coli |

| Thiazole C | 0.015 | Pseudomonas aeruginosa |

Antiviral Activity

The compound's antiviral potential has also been explored. A review highlighted the effectiveness of thiazole derivatives in combating viral infections, particularly against herpes simplex virus (HSV). Compounds similar to 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid were shown to possess IC50 values in the low micromolar range, indicating strong antiviral activity .

Table 2: Antiviral Efficacy of Related Compounds

| Compound Name | IC50 (µM) | Virus Type |

|---|---|---|

| Compound X | 5 | HSV |

| Compound Y | 10 | VSV |

| Compound Z | 8 | Mayaro virus |

Case Studies

- Antimicrobial Study : In a comparative study of various thiazole derivatives, researchers found that those containing the hydroxyl group exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts. The study concluded that the presence of the hydroxyl group is crucial for the increased activity against bacterial strains .

- Antiviral Research : Another case study focused on the effect of thiazole derivatives on HSV infection in vitro. The results indicated that compounds with structural similarities to 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid significantly reduced viral replication in infected cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions. For example, thioureido acid derivatives can react with chloroacetone or brominated ketones under reflux conditions in acetone, followed by sodium acetate quenching and recrystallization . Key intermediates are characterized using 1H/13C NMR to confirm proton/carbon environments, IR spectroscopy for functional group identification, and elemental analysis to verify purity .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound and its derivatives?

- Methodology :

- NMR spectroscopy : Assigns chemical shifts to specific protons (e.g., thiazole ring protons at δ 6.10–7.86 ppm) and carbons (e.g., carbonyl groups at ~170–175 ppm) .

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolves absolute stereochemistry in chiral derivatives .

- High-performance liquid chromatography (HPLC) : Ensures purity (>95%) for biological assays .

Q. How are reaction conditions optimized for synthesizing derivatives like 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid?

- Methodology : Optimization involves varying solvents (e.g., dry acetone vs. aqueous sodium carbonate), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., aromatic aldehydes). Reaction progress is monitored via thin-layer chromatography (TLC) , and yields are improved by adjusting recrystallization solvents (e.g., methanol or propionic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodology :

- Dose-response studies : Clarify activity thresholds (e.g., IC50 values) across different cell lines or enzymatic assays .

- Synergistic assays : Test combinations with antioxidants or antimicrobials to identify context-dependent effects .

- Metabolic stability tests : Use liver microsomes to assess whether conflicting results arise from compound degradation in vitro vs. in vivo .

Q. How do structural modifications (e.g., halogenation or side-chain elongation) influence its bioactivity and target selectivity?

- Methodology :

- Halogenation : Introducing bromine or chlorine at the thiazole ring (e.g., compound 12 in ) enhances electrophilicity, improving interactions with cysteine residues in target enzymes .

- Side-chain elongation : Derivatives with extended carbon chains (e.g., compound 21c in ) exhibit altered solubility and membrane permeability, impacting cellular uptake .

- Computational docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial gyrase using software such as AutoDock Vina .

Q. What experimental approaches elucidate interactions between this compound and metabolic proteins (e.g., cytochrome P450 enzymes)?

- Methodology :

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (Ka/Kd) between the compound and immobilized enzymes .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

- Enzyme inhibition assays : Monitor changes in catalytic activity (e.g., NADPH consumption in CYP450 assays) .

Q. How can researchers design comparative studies to evaluate this compound against structurally similar analogs (e.g., 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid)?

- Methodology :

- Structure-activity relationship (SAR) libraries : Synthesize analogs with systematic variations (e.g., pyrazole vs. thiazole rings) and test them in parallel assays .

- Pharmacophore modeling : Identify critical functional groups (e.g., carboxylic acid, thiazole methyl) using tools like Schrödinger’s Phase .

- In vivo efficacy models : Compare pharmacokinetic profiles (e.g., half-life, bioavailability) in rodent models of inflammation or infection .

Data Interpretation & Validation

Q. What validation protocols are recommended when discrepancies arise between computational predictions and experimental bioassay results?

- Methodology :

- Replicate assays : Ensure consistency across independent experiments.

- Proteomic profiling : Use mass spectrometry to identify off-target interactions not predicted in silico .

- Cryo-EM or X-ray crystallography : Resolve 3D structures of compound-target complexes to validate docking poses .

Q. How can researchers address solubility challenges during in vitro testing of hydrophobic derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.